molecular formula C19H32B2N2O4 B8096630 1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester

1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester

Cat. No.: B8096630
M. Wt: 374.1 g/mol
InChI Key: ZZXOKFXWDHYZDU-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester is a boronic acid derivative with a cyclobutyl group attached to the pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized by reacting 1-cyclobutyl-1H-pyrazole-3,5-diboronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

  • Industrial Production Methods: Large-scale synthesis may involve optimizing reaction conditions to increase yield and purity, using industrial-grade reagents and equipment.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

  • Protodeboronation: It can undergo protodeboronation to form cyclobutyl-substituted pyrazoles.

  • Oxidation and Reduction: The boronic acid moiety can be oxidized to boronic esters or reduced to boronic acids.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), aryl halide, and solvent (e.g., toluene).

  • Protodeboronation: Radical initiators, hydrogen donors, and suitable solvents.

  • Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.

  • Cyclobutyl-substituted Pyrazoles: Resulting from protodeboronation.

  • Boronic Esters and Acids: Resulting from oxidation and reduction reactions.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

  • Biology: Investigated for potential biological activities, including enzyme inhibition and modulation of biological pathways.

  • Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

  • Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets such as enzymes and receptors. The cyclobutyl group may enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3,5-diboronic acid pinacol ester: Similar structure but with a tetrahydropyran group instead of cyclobutyl.

  • 1-(Cyclopropyl)-1H-pyrazole-3,5-diboronic acid pinacol ester: Similar structure but with a cyclopropyl group instead of cyclobutyl.

Uniqueness: 1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester is unique due to its cyclobutyl group, which may confer different chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

1-cyclobutyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32B2N2O4/c1-16(2)17(3,4)25-20(24-16)14-12-15(23(22-14)13-10-9-11-13)21-26-18(5,6)19(7,8)27-21/h12-13H,9-11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXOKFXWDHYZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCC3)B4OC(C(O4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32B2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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